Cas no 1001056-83-2 (3-Bromo-4,5-dichloropyridine)

3-Bromo-4,5-dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4,5-dichloropyridine
- AK-68201
- ANW-61917
- CTK8B9057
- KB-234982
- SureCN3681941
- Pyridine, 3-bromo-4,5-dichloro-
- 3-Bromo-4,5-dichloro- pyridine
- YPRODAZVOKKURG-UHFFFAOYSA-N
- 3-Bromo-4,5- dichloro- pyridine
- 0095AA
- OR46598
- FCH1351818
- AX8211612
- AB0072795
- ST24028430
-
- MDL: MFCD17014545
- Inchi: 1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H
- InChI Key: YPRODAZVOKKURG-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NC([H])=C(C=1Cl)Cl
Computed Properties
- Exact Mass: 224.87500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.848±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 232.9±35.0 ºC (760 Torr),
- Flash Point: 94.6±25.9 ºC,
- Solubility: Very slightly soluble (0.57 g/l) (25 º C),
- PSA: 12.89000
- LogP: 3.15090
3-Bromo-4,5-dichloropyridine Security Information
3-Bromo-4,5-dichloropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4,5-dichloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248606-0.1g |
3-bromo-4,5-dichloropyridine |
1001056-83-2 | 95% | 0.1g |
$20.0 | 2024-06-19 | |
Enamine | EN300-248606-2.5g |
3-bromo-4,5-dichloropyridine |
1001056-83-2 | 95% | 2.5g |
$134.0 | 2024-06-19 | |
abcr | AB438288-1 g |
3-Bromo-4,5-dichloropyridine, 95%; . |
1001056-83-2 | 95% | 1g |
€162.30 | 2023-06-16 | |
Fluorochem | 227669-5g |
3-Bromo-4,5-dichloropyridine |
1001056-83-2 | 95% | 5g |
£341.00 | 2022-02-28 | |
Chemenu | CM130196-1g |
3-bromo-4,5-dichloropyridine |
1001056-83-2 | 97% | 1g |
$69 | 2023-02-19 | |
Apollo Scientific | OR46598-250mg |
3-Bromo-4,5-dichloropyridine |
1001056-83-2 | 97% | 250mg |
£21.00 | 2025-02-20 | |
Apollo Scientific | OR46598-5g |
3-Bromo-4,5-dichloropyridine |
1001056-83-2 | 97% | 5g |
£186.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU862-100mg |
3-Bromo-4,5-dichloropyridine |
1001056-83-2 | 97% | 100mg |
194CNY | 2021-05-08 | |
Enamine | EN300-248606-10.0g |
3-bromo-4,5-dichloropyridine |
1001056-83-2 | 95% | 10.0g |
$511.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95933-10G |
3-bromo-4,5-dichloropyridine |
1001056-83-2 | 95% | 10g |
¥ 10,975.00 | 2023-04-05 |
3-Bromo-4,5-dichloropyridine Related Literature
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
Additional information on 3-Bromo-4,5-dichloropyridine
Recent Advances in the Application of 3-Bromo-4,5-dichloropyridine (CAS: 1001056-83-2) in Chemical Biology and Pharmaceutical Research
3-Bromo-4,5-dichloropyridine (CAS: 1001056-83-2) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound serves as a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and agrochemicals. Recent studies have highlighted its importance in medicinal chemistry, particularly in the development of targeted therapies for cancer and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-4,5-dichloropyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce halogen atoms at specific positions, which significantly enhanced the binding affinity and selectivity of the resulting inhibitors. The study reported a 40% improvement in inhibitory activity compared to previous generations of BTK inhibitors, paving the way for more effective treatments for B-cell malignancies.
In the field of antiviral research, a recent breakthrough published in ACS Infectious Diseases (2024) showcased the application of 3-Bromo-4,5-dichloropyridine in the development of broad-spectrum antiviral compounds. The research team modified the pyridine core structure to create analogs with potent activity against RNA viruses, including SARS-CoV-2 variants and influenza strains. The unique electronic properties imparted by the bromo and dichloro substitutions were found to be critical for viral polymerase inhibition.
From a synthetic chemistry perspective, advances in transition-metal catalyzed cross-coupling reactions have expanded the utility of 3-Bromo-4,5-dichloropyridine. A 2024 Nature Communications paper described a novel palladium-catalyzed amination protocol that enables efficient functionalization of this compound at the bromo position while preserving the dichloro substitutions. This methodological advancement has significantly streamlined the synthesis of complex pharmaceutical intermediates.
The pharmaceutical industry has shown increasing interest in 3-Bromo-4,5-dichloropyridine as evidenced by recent patent filings. A 2023 patent (WO202318765A1) disclosed its use in the preparation of next-generation PARP inhibitors with improved blood-brain barrier penetration. Another patent application (US20240148722A1) highlighted its incorporation into novel radiopharmaceuticals for positron emission tomography (PET) imaging.
Ongoing research continues to explore the potential of 3-Bromo-4,5-dichloropyridine in addressing current challenges in drug development. Its unique combination of halogen atoms offers distinct advantages in molecular design, including enhanced lipophilicity, improved target binding, and metabolic stability. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in the discovery of innovative therapeutics.
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